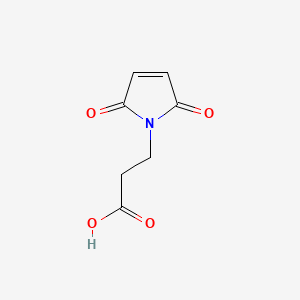
Benzamide, N-(5-((5-((4-acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-
Übersicht
Beschreibung
BMS-509744 is a potent interleukin-2 inducible T cell kinase (ITK) inhibitor (IC50 = 19 nM). It displays 200-fold selectivity over Tec family kinases and 55-fold selectivity over other kinases tested. BMS-509744 reduces HIV infection of primary CD4+ T cells and attenuates the establishment of HIV infection in vitro. BMS-509744 also reduces T cell proliferation and IL-2 production in vitro.
Wissenschaftliche Forschungsanwendungen
Psoriasis Treatment
BMS-509744 has been studied for its potential in treating psoriasis, a chronic inflammatory skin condition. It acts as a selective inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), which plays a role in T cell activation. In a study, the topical application of BMS-509744 significantly reduced psoriasis-like skin inflammation in mice models . This suggests its potential as a topical therapeutic agent in managing psoriasis symptoms.
Inhibition of T Cell Activation
The compound’s ability to inhibit ITK also makes it valuable in research focused on T cell activation. ITK is involved in the proliferation and cytokine production of T cells. By inhibiting this kinase, BMS-509744 can reduce the activation of T cells, which is beneficial in studying immune responses and developing treatments for conditions where T cell activation is a contributing factor .
Anti-Inflammatory Applications
BMS-509744’s mechanism of action includes the suppression of pro-inflammatory cytokine expression. This property is particularly useful in researching inflammatory processes and could lead to the development of new anti-inflammatory medications .
HIV Replication Studies
Research has indicated that ITK plays a role in HIV replication. BMS-509744, as a chemical probe, has been used to study the role of ITK in this process. Understanding the involvement of ITK in HIV replication can aid in the development of novel antiretroviral therapies .
Th2-Mediated Inflammatory Processes
The compound has been reported to be involved in Th2-mediated inflammatory processes. Since ITK is implicated in these processes, BMS-509744 is considered a promising target for treating Th2-mediated inflammatory and immunosuppressive diseases, such as asthma, rhinitis, allergies, and atopic dermatitis .
Research on Immune System Interactions
Given its impact on T cell activation and cytokine production, BMS-509744 is a valuable tool in immunological research. It helps in understanding the complex interactions within the immune system, particularly the interplay between various cells like keratinocytes, dendritic cells, and T cells .
Development of Topical Therapeutic Agents
The successful topical application of BMS-509744 in preclinical models opens avenues for its use in developing topical therapeutic agents. This application is especially relevant for skin-related conditions where systemic treatments may not be preferable .
Potential in Autoimmune Disease Research
By modulating T cell activation, BMS-509744 holds potential in the study of autoimmune diseases. It can be used to explore the pathogenesis of such conditions and may contribute to the discovery of new treatment modalities .
Wirkmechanismus
Target of Action
BMS-509744 is a potent, selective, and ATP-competitive inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) . ITK plays a crucial role in T-cell receptor signaling, and it has been reported to be involved in Th2-mediated inflammatory processes .
Mode of Action
BMS-509744 interacts with ITK in a competitive manner with respect to ATP, suggesting that it binds to the ATP binding site of the ITK kinase domain . This interaction inhibits the kinase activity of ITK, thereby reducing T-cell receptor-induced functions .
Biochemical Pathways
The inhibition of ITK by BMS-509744 affects several downstream pathways. It reduces T-cell receptor-induced functions, including Phospholipase C gamma 1 (PLCγ1) tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation . These effects disrupt the normal signaling processes in T-cells, leading to a reduction in inflammatory responses.
Result of Action
The inhibition of ITK by BMS-509744 has several cellular effects. It reduces T-cell receptor-induced functions, including PLCγ1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation . In a mouse model of ovalbumin-induced allergy/asthma, BMS-509744 significantly diminished lung inflammation .
Action Environment
The efficacy and stability of BMS-509744 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent could impact its bioavailability and thus its effectiveness.
Eigenschaften
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNIYGJAOPMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025700 | |
| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(5-((5-((4-acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)- | |
CAS RN |
439575-02-7 | |
| Record name | BMS-509744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439575027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-509744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7VG25953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



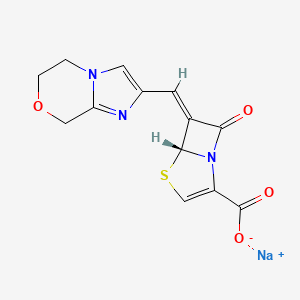
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)
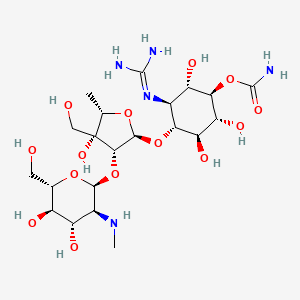

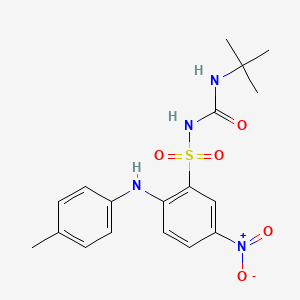
![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
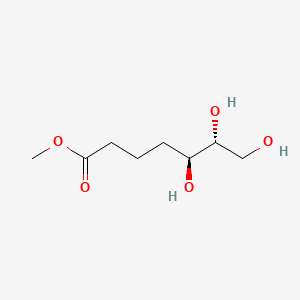
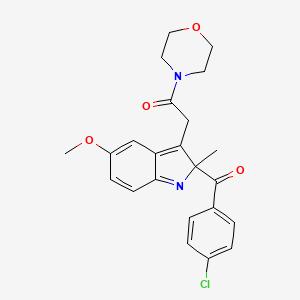
![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
